1-(Bromomethyl)-2,3,5-trichlorobenzene
Overview
Description
1-(Bromomethyl)-2,3,5-trichlorobenzene, also known as 1-Bromo-2,3,5-trichlorobenzene (1-BCB), is an organobromine compound. It is a colorless, crystalline solid with a pungent odor. 1-BCB is widely used as an intermediate in the production of a variety of chemicals, including herbicides, insecticides, and pharmaceuticals. It is also used as a flame retardant and as a solvent in the production of polymers. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Crystallography and Structural Analysis
Research into the solvates of related bromomethyl and trichlorobenzene derivatives has contributed significantly to crystallography. For example, studies on 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene solvates revealed diverse crystalline structures determined by X-ray diffraction. These findings help understand the packing of molecules in solids, which is crucial for designing materials with specific properties (Szlachcic, Migda, & Stadnicka, 2007).
Synthesis of Chemical Compounds
The synthesis of non-peptide small molecular antagonists involves bromomethyl and trichlorobenzene derivatives. These compounds are essential for developing new medications and understanding chemical reactions (Bi, 2015). Additionally, the preparation of N-Piperidine benzamides CCR5 antagonists showcases the role of these derivatives in synthesizing molecules with potential therapeutic applications (Cheng De-ju, 2015).
Catalysis
Research on catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts highlights the influence of chlorine substituents, such as those in trichlorobenzene, on oxidation rates and reaction pathways. This work has implications for environmental remediation and industrial processes (Wang et al., 2015).
Materials Science
The development of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells uses trifunctional bromomethyls containing crosslinkers. These materials demonstrate improved durability and performance, critical for sustainable energy technologies (Yang et al., 2018).
Mechanism of Action
Target of Action
It is known that brominated compounds often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting intermediates .
Mode of Action
The mode of action of 1-(Bromomethyl)-2,3,5-trichlorobenzene involves interactions with its targets, leading to changes in their structure and function. The compound can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as an electrophile, reacting with nucleophiles present in the target molecule .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including those involving organoboron reagents in suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which is a fundamental reaction in organic chemistry and biochemistry .
Result of Action
The compound’s reactivity suggests that it could potentially modify the structure of target molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving brominated compounds can be affected by factors such as temperature, solvent, and the presence of catalysts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2,3,5-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQCETYZRPQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599361 | |
Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130800-83-8 | |
Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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